4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, featuring difluoromethoxy and difluoromethyl groups, contributes to its distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-(difluoromethoxy)benzaldehyde with 4-amino-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are employed to purify the compound. Additionally, the use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazole compounds. These products can exhibit different biological activities and chemical properties.
Scientific Research Applications
4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-({(E)-[2-(methoxy)phenyl]methylidene}amino)-5-(methyl)-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[2-(trifluoromethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[2-(chloromethoxy)phenyl]methylidene}amino)-5-(chloromethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of difluoromethoxy and difluoromethyl groups in 4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol imparts unique chemical and biological properties compared to its analogs. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8F4N4OS |
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Molecular Weight |
320.27 g/mol |
IUPAC Name |
4-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H8F4N4OS/c12-8(13)9-17-18-11(21)19(9)16-5-6-3-1-2-4-7(6)20-10(14)15/h1-5,8,10H,(H,18,21)/b16-5+ |
InChI Key |
DUNBHPPHJRHDNC-FZSIALSZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C(F)F)OC(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C(F)F)OC(F)F |
Origin of Product |
United States |
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